molecular formula C6H9N3O B14091832 2-Amino-1-methylpyrrole-3-carboxamide

2-Amino-1-methylpyrrole-3-carboxamide

Cat. No.: B14091832
M. Wt: 139.16 g/mol
InChI Key: NHEIMZBOXPRBRM-UHFFFAOYSA-N
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Description

2-Amino-1-methylpyrrole-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H9N3O This compound is characterized by a pyrrole ring substituted with an amino group at the 2-position, a methyl group at the 1-position, and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methylpyrrole-3-carboxamide can be achieved through several methods. One common approach involves the oxidative amidation of pyrrole carboxaldehyde with formamides or amines. This method utilizes catalytic amounts of nBu4NI and TBHP as oxidants, providing straightforward access to primary, secondary, and tertiary pyrrole carboxamides under mild conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylpyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Amino-1-methylpyrrole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-methylpyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin, leading to the disruption of the microtubule network and induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acid residues in target proteins is crucial for its biological activity.

Comparison with Similar Compounds

2-Amino-1-methylpyrrole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-amino-1-methylpyrrole-3-carboxamide

InChI

InChI=1S/C6H9N3O/c1-9-3-2-4(5(9)7)6(8)10/h2-3H,7H2,1H3,(H2,8,10)

InChI Key

NHEIMZBOXPRBRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1N)C(=O)N

Origin of Product

United States

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